molecular formula C10H11FO B8068316 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

Cat. No.: B8068316
M. Wt: 166.19 g/mol
InChI Key: ZAPMLSHNBDFUCB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, with a prop-2-en-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 3-fluoro-2-methylbenzene with prop-2-en-1-ol in the presence of a Grignard reagent.

  • Hydroboration-Oxidation: Treating 3-fluoro-2-methylbenzene with diborane followed by oxidation with hydrogen peroxide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

  • Oxidation: Converting the compound to its corresponding ketone or carboxylic acid.

  • Reduction: Reducing the compound to form alcohols or alkanes.

  • Substitution: Replacing the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium hydroxide or halides.

Major Products Formed:

  • Oxidation: 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one or 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-oic acid.

  • Reduction: 1-(3-Fluoro-2-methylphenyl)propane or 1-(3-Fluoro-2-methylphenyl)ethanol.

  • Substitution: 1-(3-Hydroxy-2-methylphenyl)prop-2-en-1-ol or 1-(3-Chloro-2-methylphenyl)prop-2-en-1-ol.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic effects in treating diseases.

  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is similar to other compounds with fluorine and methyl groups on aromatic rings, such as:

  • 3-Fluoro-2-methylphenol

  • 3-Fluoro-2-methylbenzene

  • 3-Fluoro-2-methylphenylboronic acid

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h3-6,10,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMLSHNBDFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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